molecular formula C21H25F2N7O2 B1150041 PQR620

PQR620

カタログ番号: B1150041
分子量: 445.47
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PRQ620 is a highly potent and selective mTORC1/2 inhibitor, shows anti-tumor effects in vitro and in vivo.  target: mTORC1/2  IC 50: 0.2 μM and 0.1 μM.  In vitro: In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50values of 0.2 μM and 0.1 μM, respectively. This compound demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10log(IC50) of 2.86 (nM), induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels.  In vivo: this compound result in good oral bioavailability and excellent brain penetration.  ,

科学的研究の応用

1. mTOR Kinase Inhibition in Cancer and Neurological Disorders

PQR620 has been identified as a highly potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase, which plays a crucial role in cell proliferation, growth, and survival. It is overactivated in many tumors and central nervous system disorders. In preclinical studies, this compound has shown significant antitumor effects in vitro and in vivo, including in an ovarian carcinoma mouse xenograft model. Additionally, its potential in treating central nervous system disorders is supported by its ability to attenuate epileptic seizures in a tuberous sclerosis complex mouse model, thanks to its brain/plasma distribution ratio (Rageot et al., 2018).

2. Activity Against Non-Small Cell Lung Cancer

This compound's efficacy extends to non-small-cell lung carcinoma (NSCLC), where it has demonstrated the ability to inhibit cell growth, proliferation, and cell cycle progression. It also induces significant apoptosis and disrupts mTOR complex assemblies, thereby blocking key phosphorylations in NSCLC cells. Interestingly, its cytotoxicity was observed even in the absence of Akt-mTOR pathway activation, suggesting mTOR-independent mechanisms of action. In vivo studies have also shown that this compound effectively inhibits NSCLC xenograft growth, demonstrating its potential as a therapeutic agent for lung cancer (Zha et al., 2021).

特性

分子式

C21H25F2N7O2

分子量

445.47

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。